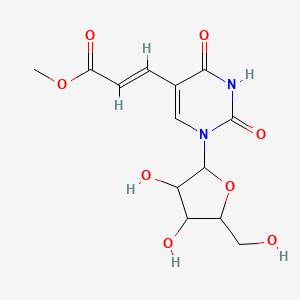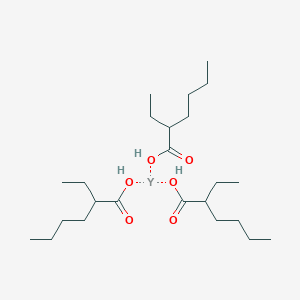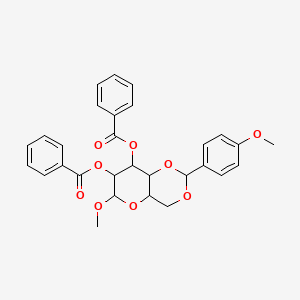![molecular formula C29H36Cl2N3Ru- B12062764 [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) is a ruthenium-based complex known for its catalytic properties. This compound is particularly significant in the field of olefin metathesis, a chemical reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. The compound’s unique structure, which includes a ruthenium center coordinated with imidazolidinylidene and pyridinylidene ligands, contributes to its high stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method includes the use of ruthenium trichloride (RuCl3) as the starting material. The reaction proceeds through a series of steps involving the formation of intermediate complexes, which are then treated with the desired ligands under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures, and in solvents such as dichloromethane (CH2Cl2) or toluene .
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, in oxidation reactions, the products are often oxygenated organic compounds, while in reduction reactions, the products are typically hydrogenated organic compounds .
科学的研究の応用
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are essential in the synthesis of complex organic molecules.
Biology: The compound’s catalytic properties are utilized in various biochemical reactions, including the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) involves the coordination of the ruthenium center with the ligands, which facilitates the activation of substrates. The compound acts as a catalyst by providing a reactive site for the substrates to interact, leading to the formation of new chemical bonds. The molecular targets and pathways involved in its catalytic activity include the activation of carbon-carbon double bonds and the stabilization of reaction intermediates .
類似化合物との比較
Similar Compounds
Grubbs Catalyst: Another ruthenium-based catalyst used in olefin metathesis, known for its high efficiency and stability.
Hoveyda-Grubbs Catalyst: A modified version of the Grubbs catalyst with improved stability and reactivity.
Schrock Catalyst: A molybdenum-based catalyst used in olefin metathesis, known for its high activity but lower stability compared to ruthenium-based catalysts.
Uniqueness
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial research .
特性
分子式 |
C29H36Cl2N3Ru- |
|---|---|
分子量 |
598.6 g/mol |
IUPAC名 |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
InChIキー |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


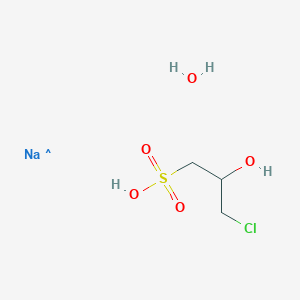

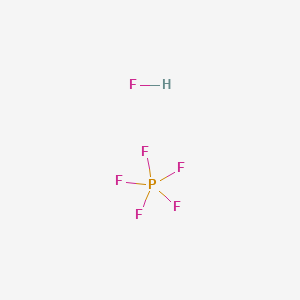


![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

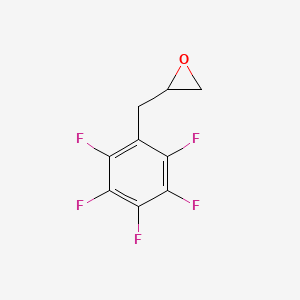
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
